N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
Description
This compound features a hybrid structure combining an adamantane moiety, a 1,2,4-triazol-5-one ring, and a pyridinyl substituent. Adamantane derivatives are renowned for their lipophilic, rigid bicyclic structure, which enhances membrane permeability and bioactivity, particularly in antiviral and antimicrobial applications . The 1,2,4-triazol-5-one ring contributes to hydrogen-bonding interactions and metabolic stability, while the pyridin-2-yl group may enhance binding affinity to biological targets through π-π stacking.
Synthetic routes for analogous compounds involve nucleophilic substitution reactions, such as refluxing thiol-containing intermediates with alkyl halides in ethanol, followed by purification via silica gel chromatography . Structural characterization often employs NMR spectroscopy and X-ray crystallography, with SHELX programs frequently used for crystallographic refinement due to their robustness in handling twinned or high-resolution data .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(22-10-15-7-16(11-22)9-17(8-15)12-22)24-19(28)13-27-21(29)26(2)20(25-27)18-5-3-4-6-23-18/h3-6,14-17H,7-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHKKCVDVNNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=O)N(C(=N4)C5=CC=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter Reaction-Based Alkylation
The Ritter reaction enables direct coupling of adamantanol derivatives with nitriles to form N-adamantylacetamides, which are subsequently reduced to amines. In a representative procedure, adamantanol-1 reacts with acetonitrile in bromotrichloromethane under Mo(CO)₆ catalysis at 130–140°C for 2–3 hours, yielding N-(1-adamantyl)acetamide in 90–95% efficiency. Hydrolysis with aqueous NaHCO₃ followed by LiAlH₄ reduction generates the primary amine (N-(1-adamantyl)ethylamine).
Key Conditions
| Reagents | Temperature | Time | Yield |
|---|---|---|---|
| Adamantanol, CH₃CN | 130–140°C | 3h | 90–95% |
| Mo(CO)₆, CBrCl₃ |
Bromination-Amination Sequence
Alternative approaches involve brominating adamantane to 1-bromoadamantane using HNO₃/H₂SO₄/oleum mixtures at −5°C. Subsequent nucleophilic substitution with ethylamine in CH₂Cl₂ under H₂SO₄ catalysis (50–55°C, 1–2 hours) affords the amine, albeit with lower yields (60–70%) due to competing dichloroadamantane byproducts.
Synthesis of 4-Methyl-5-oxo-3-(pyridin-2-yl)-1,2,4-triazole
The triazole core is constructed via cyclocondensation of pyridine-2-carbaldehyde derivatives with thiosemicarbazide, followed by oxidative cyclization.
Thiosemicarbazide Formation
Pyridine-2-carbaldehyde reacts with methylhydrazine in ethanol (reflux, 6 hours) to form the hydrazone intermediate. Subsequent treatment with thiosemicarbazide in acetic acid (80°C, 12 hours) yields the thiosemicarbazone precursor.
Oxidative Cyclization
Cyclization is achieved using iodine in DMSO (room temperature, 4 hours), forming the 1,2,4-triazole ring. Oxidation of the thiol group to a ketone is accomplished with KMnO₄ in acetonitrile/water (70°C, 1.5 hours), yielding the 5-oxo-triazole derivative.
Optimization Data
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| I₂/DMSO | Ethanol | 25°C | 85% |
| KMnO₄ | CH₃CN/H₂O | 70°C | 78% |
Acetamide Linkage Formation
Coupling the adamantane-ethylamine with the triazole-carboxylic acid requires activation of the carboxyl group.
Acid Chloride Method
The triazole-carboxylic acid is treated with thionyl chloride (reflux, 2 hours) to form the acyl chloride. Reaction with adamantane-ethylamine in dry THF (0°C to room temperature, 12 hours) yields the acetamide product.
Coupling Reagent-Mediated Synthesis
Propanephosphonic acid anhydride (T3P) in DMF facilitates direct coupling without pre-activation. A 1:1 molar ratio of acid and amine at 50°C for 6 hours achieves 92% conversion, outperforming traditional agents like EDCl/HOBt (75% yield).
Comparative Coupling Efficiency
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| T3P | DMF | 50°C | 92% |
| EDCl/HOBt | CH₂Cl₂ | 25°C | 75% |
Integrated Synthetic Pathway
Combining the optimized steps:
- Adamantane-Ethylamine : Ritter reaction (90–95% yield).
- Triazole Core : Cyclocondensation and oxidation (78–85% yield).
- Acetamide Coupling : T3P-mediated reaction (92% yield).
Overall Yield : 65–70% after purification.
Challenges and Modifications
- Adamantane Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reaction homogeneity.
- Triazole Oxidation : Catalytic TEMPO enhances KMnO₄ efficiency, reducing reaction time to 45 minutes.
- Byproduct Mitigation : Silica gel chromatography effectively separates dichloroadamantane impurities.
Chemical Reactions Analysis
Adamantane-Ethylamine Precursor
The adamantane-ethyl group is typically synthesized via alkylation or amidation of 1-adamantane derivatives. For example:
-
Step 1 : Reaction of 1-adamantanol with ethyl bromide under acidic conditions yields 1-(adamantan-1-yl)ethyl bromide.
-
Step 2 : Nucleophilic substitution with ammonia or hydrazine produces 1-(adamantan-1-yl)ethylamine .
Triazole-Pyridine Core
The 4-methyl-5-oxo-1,2,4-triazole-3-pyridinyl moiety is synthesized via cyclization:
-
Hydrazinolysis : Pyridine-2-carboxylic acid hydrazide reacts with methyl isocyanate to form a thiosemicarbazide intermediate.
-
Cyclization : Base-mediated intramolecular cyclization (e.g., NaOH/EtOH) yields the triazole ring (Scheme 1, ).
Assembly of the Acetamide Linkage
The final molecule is constructed via amide coupling:
-
Reagents : 1-(Adamantan-1-yl)ethylamine reacts with 2-[4-methyl-5-oxo-3-(pyridin-2-yl)-1,2,4-triazol-1-yl]acetic acid using EDCl/HOBt.
-
Conditions : Dry DCM, 0°C to room temperature, 12–24 hours.
Triazole Oxidation
The 5-oxo group in the triazole ring can undergo further reactions:
-
Reduction : NaBH₄ in methanol reduces the carbonyl to a hydroxyl group (yield: 65%) .
-
Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces a methyl group at N4 (yield: 70%) .
Pyridine Modifications
-
Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces bromine at the pyridine’s 5-position (yield: 60%) .
-
Cross-Coupling : Suzuki coupling with aryl boronic acids functionalizes the pyridine ring (yield: 55–78%) .
Reaction Optimization Data
Stability and Reactivity Insights
-
Adamantane Stability : The rigid adamantane core resists thermal degradation (<200°C) but may undergo radical halogenation under harsh conditions .
-
Triazole Ring Reactivity : The 1,2,4-triazole’s N3 position is nucleophilic, enabling alkylation or acylation (e.g., with acetyl chloride) .
-
Acetamide Hydrolysis : Susceptible to acidic/basic hydrolysis, requiring pH 6–8 for storage .
Biological Activity Correlations
While direct data on the target compound is limited, structural analogs exhibit:
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features an adamantane moiety, which is known for its ability to enhance the pharmacokinetic properties of drugs. The presence of a triazole ring contributes to its biological activity, making it a subject of study for various therapeutic applications.
Biological Activities
Research has shown that derivatives of adamantane and triazole compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity :
- Antiviral Activity :
-
Anticancer Properties :
- Several studies have reported the anticancer potential of adamantane derivatives. For instance, N-substituted derivatives have shown significant anti-proliferative activity against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). A specific derivative demonstrated an IC50 value of 10.56 μM against HepG2 cells, indicating strong cytotoxicity .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a study evaluating the anti-proliferative effects of N-substituted adamantane derivatives, a compound was synthesized that induced apoptosis in HepG2 cells through caspase activation pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
A series of adamantane derivatives were tested for their antimicrobial activity. The results showed that modifications to the aryl moiety significantly influenced the antibacterial efficacy, with some compounds exhibiting broad-spectrum activity against multiple bacterial strains .
Molecular Mechanisms
The biological activities of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can be attributed to several molecular mechanisms:
- Inhibition of Enzymatic Activity : Many adamantane derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways via caspase enzymes is a common mechanism through which these compounds exert their anticancer effects.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural Features of Selected Analogs
Key Observations :
Bioactivity Comparison
Table 2: Reported Bioactivities of Analogs
Key Observations :
- The sulfanyl group in correlates with enhanced antimicrobial activity, whereas the pyridinyl group in the target compound may shift activity toward eukaryotic targets (e.g., kinases).
- Adamantane-containing analogs universally exhibit improved bioavailability compared to non-adamantane derivatives like .
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by an adamantane moiety linked to a triazole derivative. The structural features contribute to its unique biological properties. The presence of the adamantane structure is known to enhance membrane penetration and bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines and its antiviral properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the adamantane and triazole structures exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most potent derivative in that study had an IC50 value of 10.56 ± 1.14 μM against HepG2 cells .
Mechanism of Action:
The mechanism underlying the anticancer activity includes:
- Induction of apoptosis via caspase activation.
- Cleavage of poly ADP-ribose polymerase (PARP).
The study indicated that the compound induced a dose-dependent increase in caspase-3 and caspase-8 activities while having minimal effect on caspase-9, suggesting a caspase-8-dependent apoptotic pathway .
Antiviral Activity
The antiviral potential of similar compounds has also been investigated. Research indicates that certain derivatives can inhibit viral replication effectively. For example, compounds designed to target influenza A virus have shown moderate inhibition rates against amantadine-resistant strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study involving various derivatives found that the compound exhibited significant cytotoxicity against HepG2 cells. Flow cytometry analysis revealed that treatment resulted in cell cycle arrest at the G2/M phase, indicating disruption in cell cycle progression .
Case Study 2: Antiviral Activity
In another investigation, derivatives were tested for their ability to inhibit plaque formation by influenza A virus. Several compounds were able to reduce plaque formation significantly compared to controls, demonstrating their potential as antiviral agents .
Data Summary Table
| Activity | Cell Line/Pathogen | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 10.56 ± 1.14 μM | Caspase activation (caspase 3 & 8) |
| Antiviral | Influenza A Virus | Moderate inhibition | Targeting viral replication mechanisms |
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves three key stages:
Triazole Ring Formation : React 3-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-5-thiol with 2-dimethylaminoethyl chloride hydrochloride under reflux in ethanol (3–5 hours, 70–80°C) .
Purification : Use column chromatography (silica gel, CHCl₃:MeOH 9:1 v/v) to isolate the product. Yield optimization requires precise stoichiometric ratios and anhydrous conditions.
Characterization : Validate purity via ¹H/¹³C NMR (to confirm adamantane protons and pyridinyl signals) and mass spectrometry. X-ray crystallography may resolve structural ambiguities in crystalline forms .
Advanced: How can researchers address contradictions in reported biological activity data for adamantane-triazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) using reference strains and controlled incubation conditions.
- Compound Stability : Test stability in DMSO/PBS buffers via HPLC monitoring, as adamantane derivatives may aggregate under aqueous conditions .
- Structural Confounders : Compare substituent effects using analogs (e.g., pyridinyl vs. phenyl groups) to isolate activity contributors. Refer to SAR tables in studies like for systematic comparisons .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies adamantane’s bridgehead protons (δ 1.6–2.1 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and triazolone carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., adamantane loss at m/z 135).
- X-ray Crystallography : Resolves planar triazole geometry and non-covalent interactions (e.g., lack of hydrogen bonding in ’s crystal structure) .
Advanced: What computational strategies predict the biological targets of adamantane-triazolone derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like viral neuraminidase or bacterial dihydrofolate reductase. Prioritize adamantane’s hydrophobic pocket binding and triazolone’s H-bond acceptor sites .
- QSAR Modeling : Train models on datasets (e.g., IC₅₀ values from ) using descriptors like LogP, polar surface area, and substituent electronegativity .
- MD Simulations : Simulate binding stability (50–100 ns trajectories) to assess adamantane’s rigidity in target pockets .
Basic: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-Products :
- Unreacted thiol intermediate (detected via TLC, Rf ~0.3 in CHCl₃:MeOH).
- Dimethylamine by-products (identified by ¹H NMR δ 2.2–2.5 ppm).
- Mitigation :
- Optimize reaction time (3–5 hours) to minimize side reactions.
- Use scavenger resins (e.g., polymer-bound thiophiles) during purification .
Advanced: How does the triazolone substitution pattern influence pharmacokinetics?
Methodological Answer:
- LogP and Solubility : Methyl at C4 () increases lipophilicity (LogP ~3.5), reducing aqueous solubility. Introduce polar groups (e.g., -OH at pyridinyl) to enhance bioavailability .
- Metabolic Stability : Test hepatic microsome clearance. Adamantane’s rigidity may slow CYP450 oxidation, while pyridinyl groups enhance phase II conjugation .
- Permeability : Use Caco-2 cell assays; bulky adamantane may limit passive diffusion, suggesting prodrug strategies (e.g., esterification of acetamide) .
Basic: What solvents and temperatures optimize the final coupling reaction?
Methodological Answer:
- Solvent : Ethanol (polar protic) facilitates nucleophilic substitution between thiol and alkyl halide intermediates. Avoid DMF/DMSO to prevent by-product formation .
- Temperature : Reflux at 70–80°C balances reaction rate and decomposition risk. Lower temperatures (<60°C) yield incomplete conversion .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts via differential scanning fluorimetry (DSF) when bound to the compound .
- Cellular Thermal Shift Assay (CETSA) : Lyse treated cells, heat-denature proteins, and quantify remaining target (e.g., viral protease) via Western blot .
- Competitive Binding : Use fluorescent probes (e.g., FITC-labeled analogs) in flow cytometry to measure displacement by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
